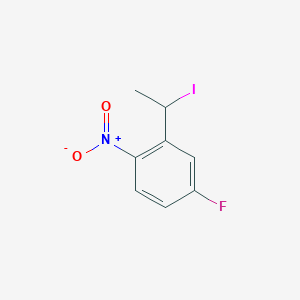

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene

Description

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene is a halogenated nitroaromatic compound featuring a fluorine atom at the 4-position, a nitro group at the 1-position, and a 1-iodoethyl substituent at the 2-position. Its molecular formula is C₈H₆FINO₂, with a molecular weight of 295.05 g/mol. While direct safety or synthesis data for this compound are absent in the provided evidence, insights can be extrapolated from structurally similar analogs.

Properties

Molecular Formula |

C8H7FINO2 |

|---|---|

Molecular Weight |

295.05 g/mol |

IUPAC Name |

4-fluoro-2-(1-iodoethyl)-1-nitrobenzene |

InChI |

InChI=1S/C8H7FINO2/c1-5(10)7-4-6(9)2-3-8(7)11(12)13/h2-5H,1H3 |

InChI Key |

IRJJLTNADGQTBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Scheme I: Iodination via Triphenylphosphine and Imidazole

| Reagents & Conditions | Reaction Details | Outcome |

|---|---|---|

| Mix triphenylphosphine, imidazole, iodine | Under a protective atmosphere, temperature: -5°C to 0°C | Formation of reactive iodine species |

| Addition of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene | React at -5°C to 0°C | Formation of this compound |

This method offers high selectivity and is suitable for laboratory-scale synthesis.

Scheme II: Methylsulfonylation Followed by Iodination

| Reagents & Conditions | Reaction Details | Outcome |

|---|---|---|

| Methanesulfonyl chloride (MsCl) | React with 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene | Formation of methylsulfonate derivative |

| Iodination with iodine source | Under mild conditions | This compound |

This alternative route allows for efficient iodination, especially when the hydroxyl group is converted into a better leaving group.

Purification and Final Product Isolation

Post-iodination, the product is purified via recrystallization or chromatography to achieve ≥98% purity. The process emphasizes mild conditions to ensure safety and scalability.

Summary of Key Reaction Conditions and Data

| Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Nitration | Fuming nitric acid | 0–5°C | High regioselectivity | Suitable for small to industrial scale |

| Reduction | Sodium borohydride | 15–25°C | >60% | Mild, safe, cost-effective |

| Iodination Scheme I | Triphenylphosphine, imidazole, iodine | -5°C to 0°C | Variable, optimized for high yield | High selectivity, suitable for scale-up |

| Iodination Scheme II | MsCl, iodine | Mild conditions | Comparable yields | Alternative route |

Research & Industrial Considerations

- The described methods prioritize safety, avoiding high temperature and high-pressure conditions.

- Cost-effective raw materials such as sodium borohydride, triphenylphosphine, and iodine are employed.

- The process achieves high purity (>98%) and yields exceeding 60%, making it suitable for industrial scale-up.

- The reaction pathways are designed to minimize hazardous by-products and facilitate purification.

Scientific Research Applications

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the iodine atom can undergo substitution reactions, and the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene with its analogs:

Research Findings and Data Gaps

- Synthetic Routes: No direct synthesis methods are provided, but iodination of ethyl-substituted precursors or nucleophilic substitution on bromo/chloro analogs could be plausible.

- Thermal Stability : The iodoethyl group may lower decomposition temperatures compared to methylsulfanyl or methoxy analogs .

- Ecological Impact: Limited data exist, but iodinated compounds often require specialized disposal to prevent environmental persistence .

Biological Activity

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H3FINO2

- Molecular Weight : 267.00 g/mol

- CAS Number : 41860-64-4

- Melting Point : 30°C

- Boiling Point : 148°C

Biological Activity

The biological activity of this compound can be categorized into several domains:

Antimicrobial Activity

Research indicates that halogenated nitrobenzenes exhibit significant antimicrobial properties. The presence of the nitro group is crucial for activity against various bacterial strains, including resistant strains of Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | MRSA |

| 4-Bromo-2-nitrobenzene | 10 | E. coli |

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it inhibits the growth of lung cancer cells, potentially through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H146 | 60 | Apoptosis induction |

| H1417 | 90 | Cell cycle arrest |

The mechanism appears to involve the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cell death in cancerous cells.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Halogen Bonding : The iodine and fluorine atoms facilitate halogen bonding, which enhances the compound's binding affinity to biological targets.

- Nitro Group Reactivity : The nitro group can undergo reduction in biological systems, generating reactive intermediates that can damage cellular components.

- Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.

Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various nitro-substituted compounds, including this compound. The results indicated a strong correlation between halogen substitution and increased antibacterial activity against resistant strains.

Study 2: Cancer Cell Inhibition

In another study focused on lung cancer treatment, researchers found that this compound significantly reduced cell viability in H146 and H1417 cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the key synthetic strategies for preparing 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene, and how do substituent directing effects influence the reaction pathway?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. First, introduce the nitro group via nitration (e.g., HNO₃/H₂SO₄ at 0–5°C), which is meta-directing. Subsequent fluorination (e.g., Balz-Schiemann reaction) exploits the nitro group's meta-directing influence. The 1-iodoethyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution, with steric and electronic factors determining regioselectivity. For example, the electron-withdrawing nitro group deactivates the ring, favoring substitution at positions ortho or para to fluorine .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹⁹F NMR : A singlet near -110 ppm indicates the fluorine atom para to the nitro group.

- ¹H NMR : The iodoethyl group shows splitting patterns (e.g., triplet for CH₂I at δ ~3.2–3.5 ppm).

- IR : Strong asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.

- Mass Spectrometry : Molecular ion [M⁺] at m/z 311 (calculated from C₈H₆FINO₂) and fragment peaks for I loss (m/z 184) .

Advanced Research Questions

Q. How does the iodoethyl substituent influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer : The iodoethyl group acts as a weakly electron-donating substituent due to hyperconjugation, competing with the strong electron-withdrawing effects of the nitro and fluorine groups. Computational studies (e.g., DFT) predict preferential EAS at the position meta to the nitro group and ortho to fluorine. Experimental validation via nitration or sulfonation (e.g., using oleum at 50°C) can confirm this, with LC-MS or X-ray crystallography (e.g., as in ) identifying the major product .

Q. What computational approaches are suitable for modeling the electronic properties and stability of this compound, and how do they compare with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) to calculate electrostatic potential maps, highlighting electron-deficient regions near the nitro group.

- Hammett Constants : Use σ values (σₘ for nitro = +0.71, σₚ for F = +0.15) to predict substituent effects on reaction rates.

- Correlation with Experiment : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to validate accuracy. Discrepancies >5% may indicate solvation effects or crystal packing influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.